

Comparison of commercial dental composites containing Bis-DMA

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Compound of Interest		
Compound Name:	Bisphenol A dimethacrylate	
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A Comprehensive Guide to Commercial Dental Composites Containing Bis-DMA and Their Alternatives

For researchers, scientists, and drug development professionals, understanding the nuanced differences between dental composite resins is critical for innovation and the development of safer, more effective restorative materials. This guide provides a detailed comparison of dental composites containing **bisphenol A dimethacrylate** (Bis-DMA) with other commercially available alternatives, focusing on performance metrics, biocompatibility, and the underlying scientific principles.

Introduction to Bis-DMA in Dental Composites

Bisphenol A dimethacrylate (Bis-DMA) is a monomer that has been used in some dental composite resins. It is a derivative of bisphenol A (BPA), a compound that has garnered significant attention due to its endocrine-disrupting properties. The primary concern with Bis-DMA-containing composites is the potential for hydrolysis of the monomer within the oral environment, which can lead to the release of BPA.[1][2] While most modern composites utilize other dimethacrylate monomers like Bis-GMA (bisphenol A glycidyl methacrylate), which is more resistant to hydrolysis, some products, particularly older formulations and certain sealants or orthodontic adhesives, have been found to contain Bis-DMA.[3] Given the potential health concerns associated with BPA, a thorough evaluation of materials containing Bis-DMA is warranted.



Performance Comparison of Dental Composite Resins

Due to the limited number of contemporary commercial composites explicitly listing Bis-DMA as a primary component and the scarcity of direct comparative studies, this guide will compare representative data from widely studied dimethacrylate-based composites, primarily those containing Bis-GMA, which shares a similar chemical backbone. This approach provides a relevant performance benchmark for researchers evaluating alternative formulations.

Mechanical Properties

The longevity and clinical success of dental restorations are heavily dependent on their mechanical properties. Key parameters include flexural strength, compressive strength, and hardness.[4][5]

Table 1: Comparison of Mechanical Properties of Representative Dental Composites

Property	Composite Type A (Microhybrid Bis- GMA based)	Composite Type B (Nanohybrid Bis- GMA based)	Composite Type C (ORMOCER® - BPA-free)
Flexural Strength (MPa)	100 - 150[6][7]	120 - 170[6]	130 - 180[8]
Compressive Strength (MPa)	250 - 350[7]	300 - 400[7]	350 - 450[8]
Vickers Hardness (VHN)	60 - 80[4]	70 - 90[4]	80 - 100[8]

Polymerization Shrinkage

A significant challenge in the clinical application of dental composites is polymerization shrinkage, which can lead to marginal gaps, microleakage, and secondary caries.[9][10] The degree of shrinkage is influenced by the monomer composition and filler content.[11]

Table 2: Comparison of Polymerization Shrinkage of Representative Dental Composites



Composite Type	Monomer System	Filler Content (wt%)	Volumetric Shrinkage (%)
Conventional Microhybrid	Bis-GMA, TEGDMA	75-80	2.5 - 3.5[11]
Nanohybrid Bulk-Fill	Modified methacrylates	70-85	1.5 - 2.5[10]
ORMOCER®	Ormocer	80-85	< 2.0[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of dental composites.

Flexural Strength Testing (Three-Point Bending Test)

- Specimen Preparation: Rectangular bar-shaped specimens (typically 25 mm x 2 mm x 2 mm) are fabricated from the composite material according to ISO 4049 standards.
- Curing: The specimens are light-cured using a dental curing light with a specified wavelength and intensity for a standardized duration.
- Storage: The cured specimens are stored in distilled water at 37°C for 24 hours to simulate oral conditions.[13]
- Testing: The specimens are subjected to a three-point bending test using a universal testing machine. A load is applied to the center of the specimen until fracture occurs.[12]
- Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture, L is the span length, b is the width, and h is the thickness of the specimen.

Polymerization Shrinkage Measurement (Video-Imaging Method)



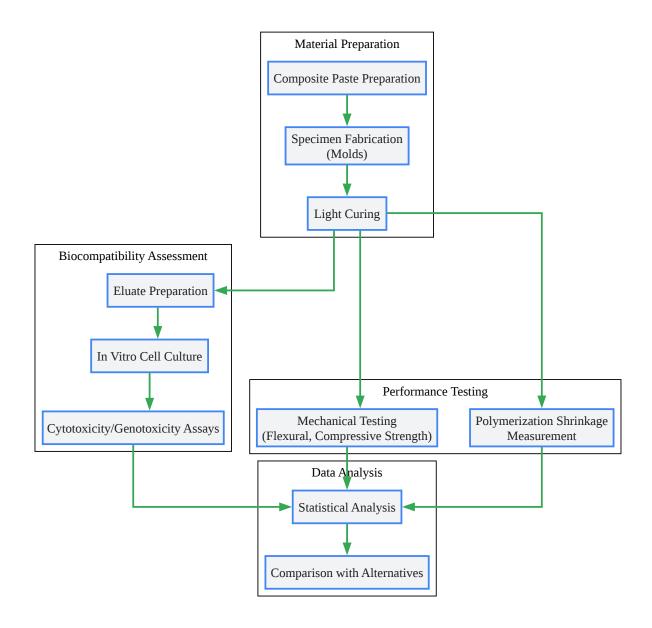
- Sample Preparation: A standardized volume of uncured composite paste is placed on a pedestal.[9]
- Image Acquisition: A camera captures images of the sample droplet at a set frame rate.
- Curing: The composite is light-cured for a specified duration.
- Image Analysis: The cross-sectional area of the droplet is measured from the captured images before and after polymerization.
- Calculation: The volumetric shrinkage is calculated based on the change in the dimensions
 of the droplet, assuming isotropic shrinkage.[14]

Biocompatibility Assessment: In Vitro Cytotoxicity Assay (MTT Assay)

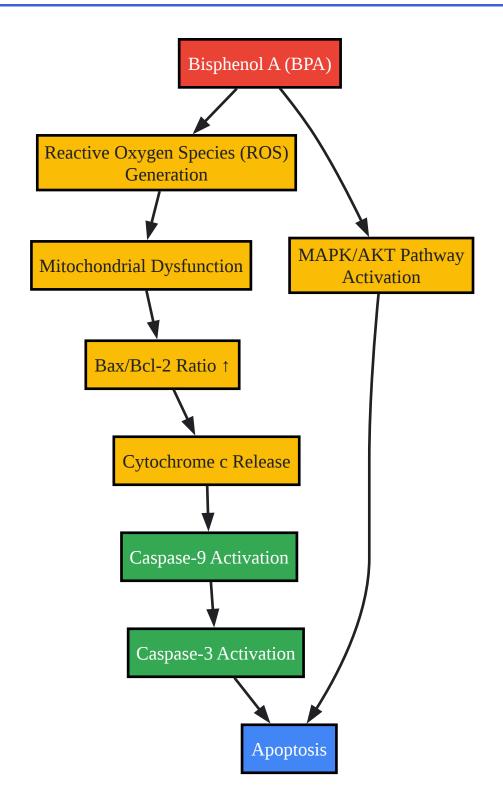
- Eluate Preparation: Cured composite discs are immersed in a cell culture medium for a defined period (e.g., 24, 48, or 72 hours) to allow for the leaching of components.[15]
- Cell Culture: A specific cell line (e.g., human gingival fibroblasts) is cultured in a 96-well plate.
- Exposure: The culture medium is replaced with the prepared eluates from the composite samples.
- MTT Incubation: After a predetermined exposure time, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
- Quantification: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The cell viability is expressed as a percentage relative to a negative control.

Mandatory Visualizations Experimental Workflow for Dental Composite Evaluation

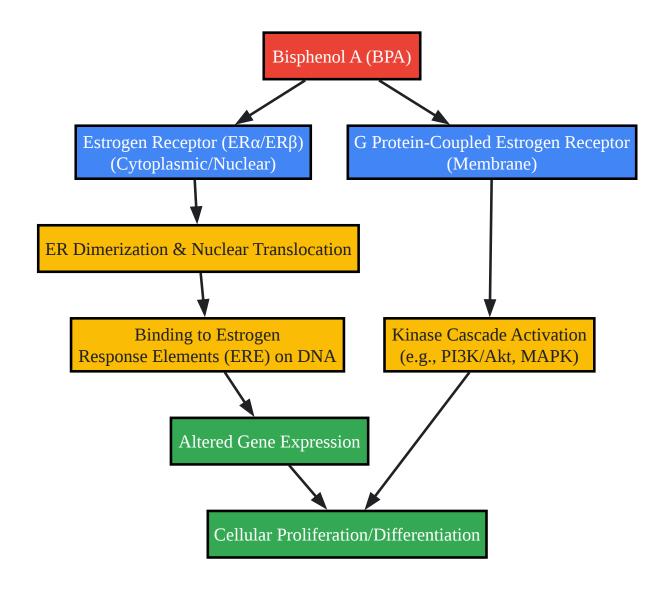












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